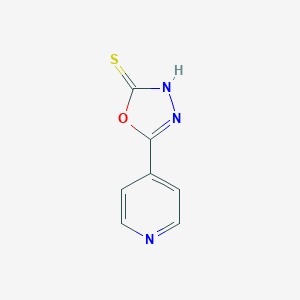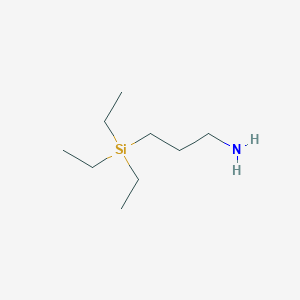
1-Propanamine, 3-(triethylsilyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(triethylsilyl)-(9CI) is an organic compound, also known as N-tert-butoxycarbonyl-3-(triethylsilyl)propylamine. It is commonly used in scientific research for its ability to act as a protecting group in organic synthesis. In
Mechanism Of Action
The mechanism of action of 1-Propanamine, 3-(triethylsilyl)-(9CI) involves the formation of a covalent bond between the protecting group and the primary amine. This bond prevents unwanted reactions from occurring during the synthesis process. The protecting group can be removed using an acid catalyst, which cleaves the covalent bond and restores the primary amine.
Biochemical And Physiological Effects
There are no known biochemical or physiological effects of 1-Propanamine, 3-(triethylsilyl)-(9CI). It is a synthetic compound that is not found in nature and is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Propanamine, 3-(triethylsilyl)-(9CI) in lab experiments include its ability to protect primary amines from unwanted reactions during synthesis, its compatibility with a wide range of reaction conditions, and its ease of removal using an acid catalyst. The limitations of using this compound include its cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research involving 1-Propanamine, 3-(triethylsilyl)-(9CI). One area of interest is the development of new protecting groups that are more efficient and easier to remove than 1-Propanamine, 3-(triethylsilyl)-(9CI). Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other biologically active compounds. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop safer handling procedures for it.
Synthesis Methods
1-Propanamine, 3-(triethylsilyl)-(9CI) can be synthesized through a two-step process. The first step involves the reaction of 3-bromopropyltrimethylsilane with 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonylpropylamine in the presence of a base. The second step involves the deprotection of the 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonyl group using an acid catalyst.
Scientific Research Applications
1-Propanamine, 3-(triethylsilyl)-(9CI) is commonly used in scientific research as a protecting group in organic synthesis. It is used to protect primary amines from unwanted reactions during the synthesis of peptides and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
properties
CAS RN |
17887-09-1 |
|---|---|
Product Name |
1-Propanamine, 3-(triethylsilyl)-(9CI) |
Molecular Formula |
C9H23NSi |
Molecular Weight |
173.37 g/mol |
IUPAC Name |
3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |
InChI Key |
XJZNCUDTWKPVBJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN |
Canonical SMILES |
CC[Si](CC)(CC)CCCN |
Other CAS RN |
17887-09-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



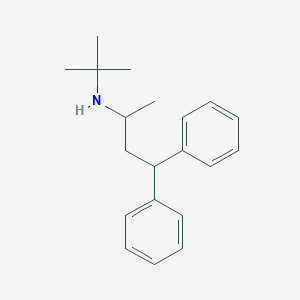
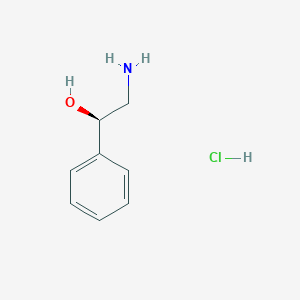
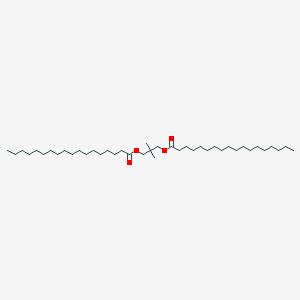
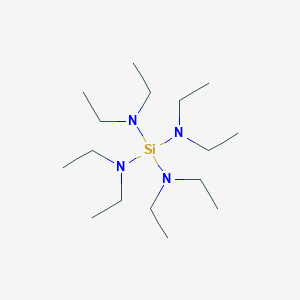
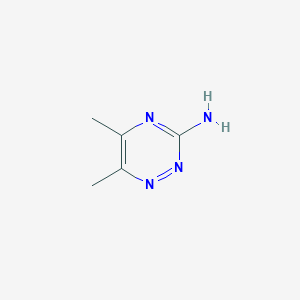
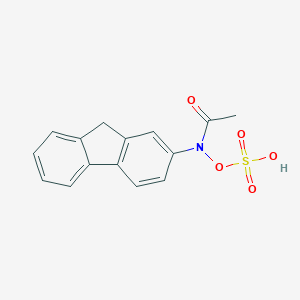
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

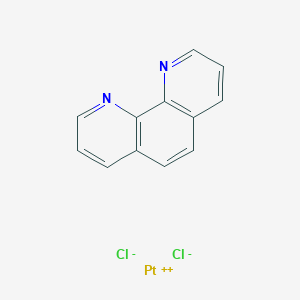
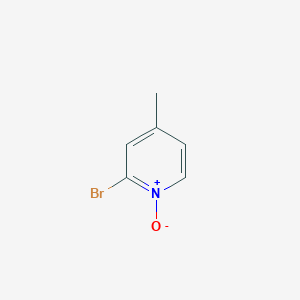
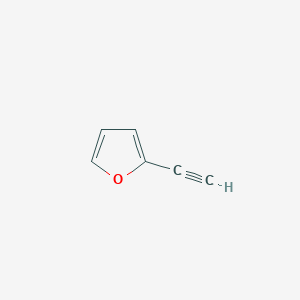
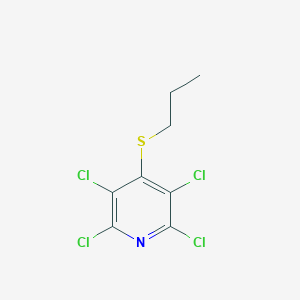
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
